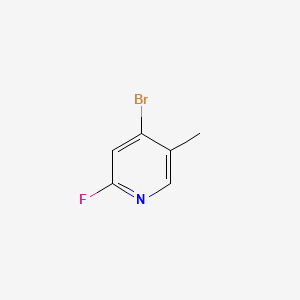

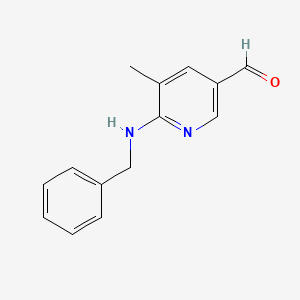

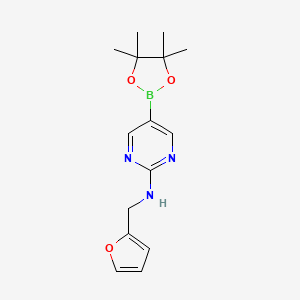

(6-Bromo-4-methyl-pyridin-3-yl)-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Bromo-4-methyl-pyridin-3-yl)-methanol, otherwise known as 6-bromo-4-methyl-3-hydroxy pyridine, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. 6-bromo-4-methyl-3-hydroxy pyridine has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In

Aplicaciones Científicas De Investigación

Catalytic Applications

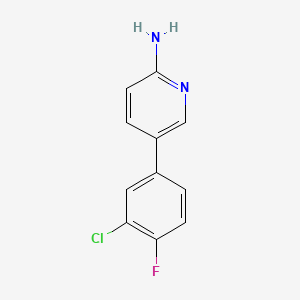

Another significant area of research involves the catalytic applications of pyridine derivatives. Alexandru Grozavu et al. (2020) presented a novel catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde as key reagents. This method leverages the unique reactivity pattern emerging from the interplay between aromatic and non-aromatic states of pyridines, enabling mono or double methylation at specific positions Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P., & Donohoe, T. (2020). Chemical Science.

Ligand Synthesis for Metal Complexes

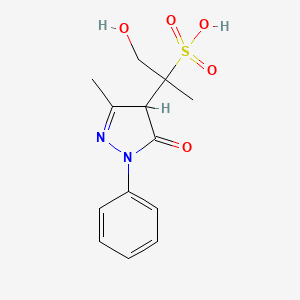

Further, the synthesis of ligands for metal complexes represents another critical application. Darbre et al. (2002) synthesized ligands such as (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol, which were used to create ZnII complexes. These complexes demonstrated strong complexation and were tested for their catalytic activity in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H. (2002). European Journal of Inorganic Chemistry.

Structural and Molecular Studies

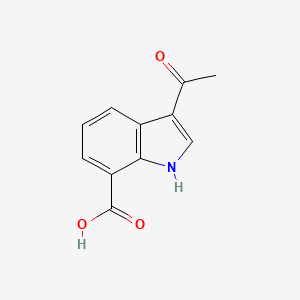

Research also encompasses the structural and molecular studies of pyridine derivatives. For instance, Percino et al. (2005) focused on the synthesis, characterization, and crystal structure analysis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from reactions involving (6-methylpyridin-2-yl)methanol. Such studies are essential for understanding the molecular and crystalline structures, which have implications for further chemical applications and material science Percino, M., Chapela, V., & Rodríguez-Barbarín, C. (2005). Journal of Chemical Research.

Propiedades

IUPAC Name |

(6-bromo-4-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJPTUDWHAMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-4-methyl-pyridin-3-yl)-methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)